N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide
Description
N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine-4-carboxamide backbone substituted with a 2,5-dimethoxyphenylmethyl group and a 6-(4-ethylphenoxy)pyrimidin-4-yl moiety. The 2,5-dimethoxy substitution on the benzyl group likely enhances lipophilicity and modulates electronic properties, which may influence receptor binding or metabolic stability. The 4-ethylphenoxy-pyrimidine moiety contributes to π-π stacking interactions, a common feature in kinase or viral entry inhibitors .
Properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N4O4/c1-4-19-5-7-22(8-6-19)35-26-16-25(29-18-30-26)31-13-11-20(12-14-31)27(32)28-17-21-15-23(33-2)9-10-24(21)34-3/h5-10,15-16,18,20H,4,11-14,17H2,1-3H3,(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLIOZGWNSGDPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OC2=NC=NC(=C2)N3CCC(CC3)C(=O)NCC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include:
Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrimidine Ring: This step involves the reaction of the piperidine intermediate with a pyrimidine derivative under specific conditions.
Attachment of the Dimethoxyphenyl and Ethylphenoxy Groups: These groups are introduced through substitution reactions, often using reagents like dimethoxybenzyl chloride and ethylphenol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide exhibits significant cytotoxicity against various cancer cell lines. Notable findings include:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.8 |
| MDA-MB-231 | 1.0 |
| HCT-15 | 1.5 |
| A549 | 2.0 |
These results suggest a potent effect on cell viability, particularly in breast and colon cancer models .
Neurological Research
The compound's structure suggests potential applications in neurological research, particularly concerning neurodegenerative diseases. Its ability to cross the blood-brain barrier may allow it to influence pathways involved in neuroprotection and neurotoxicity.
Case Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of the compound on various tumor xenografts in nude mice. The results demonstrated that the compound significantly inhibited tumor growth at well-tolerated doses, highlighting its potential as a therapeutic agent against solid tumors .
Case Study 2: Neuroprotective Effects
Another study investigated the neuroprotective effects of similar compounds within the same chemical class. Preliminary results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival in vitro, suggesting a possible avenue for treating neurodegenerative conditions .
Mechanism of Action
The mechanism of action of N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Key Structural Variations:
The compound shares a piperidine-4-carboxamide core with analogs reported in the evidence but differs in substituent groups. A comparative analysis is outlined below:
Structural Insights:
- Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2,5-dimethoxy group is electron-donating, contrasting with fluorine () or trifluoromethyl () substituents in analogs. This difference may alter binding kinetics in enzymatic targets .
- Steric and Conformational Effects: The naphthyl group in ’s compound increases steric bulk, which may hinder off-target interactions but reduce solubility compared to the target compound’s smaller 4-ethylphenoxy group .
Physicochemical Properties:
- Hydrogen Bonding: Unlike ’s pyrimidine derivatives, which utilize N–H⋯N hydrogen bonds for crystal packing, the target compound’s methoxy and ethylphenoxy groups may rely on weaker C–H⋯O or van der Waals interactions, affecting solid-state stability .
Biological Activity
N-[(2,5-dimethoxyphenyl)methyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Chemical Formula : C20H26N2O3
- Molecular Weight : 342.44 g/mol
Structural Characteristics
The compound features a piperidine ring substituted with a carboxamide group and a pyrimidine moiety, which contributes to its biological activity. The presence of the 2,5-dimethoxyphenyl group enhances its interaction with biological targets.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that it may act as an antagonist at specific G protein-coupled receptors (GPCRs), influencing intracellular signaling pathways.
Key Actions:
- Inhibition of Receptor Activity : The compound may inhibit neurotransmitter receptors, which could lead to effects on mood and cognition.
- Impact on Ion Channels : It potentially modulates ion channel activity, affecting neuronal excitability.
Pharmacological Effects
Research indicates that the compound exhibits several pharmacological effects:
- Neuroprotective Effects : Studies have shown that compounds with similar structures can protect neurons from oxidative stress and apoptosis.
- Antidepressant Activity : Animal models have demonstrated that related compounds may exhibit antidepressant-like effects, suggesting potential therapeutic uses in mood disorders.
Comparative Biological Activity Table
| Compound | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| This compound | Neuroprotective | GPCR Antagonism | |
| 25I-NBOMe | Potent hallucinogen | Serotonin receptor agonism | |
| 2C-I | Mild hallucinogen | Serotonin receptor agonism |
Clinical Observations
A notable case involved an individual who ingested a related compound (25I-NBOMe), leading to acute neurological symptoms including seizures and agitation. The patient was treated successfully with benzodiazepines and intravenous fluids, highlighting the importance of understanding the pharmacodynamics of such compounds in clinical settings .
Research Findings
In vitro studies have shown that similar compounds can induce apoptosis in human endothelial cells while decreasing proliferation rates in hepatocellular carcinoma cells. This suggests potential applications in cancer therapy .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Solvent | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|---|
| 1 | DCM | NaOH | 72 | 99 | |
| 2 | AcOH | HOBt | 68 | 97 |
Advanced: How can structural ambiguities in this compound be resolved using crystallographic and spectroscopic data?
Methodological Answer:
Combine X-ray crystallography (for absolute configuration) with NMR/IR (functional group validation). For example:
- X-ray : Determine dihedral angles between aromatic rings (e.g., pyrimidine vs. dimethoxyphenyl groups). highlights intramolecular hydrogen bonds (N–H⋯N) stabilizing conformers .
- NMR : Use - HMBC to confirm methoxy (-OCH) and ethylphenoxy substituents. Chemical shifts for aromatic protons (δ 6.5–8.5 ppm) and piperidine carbons (δ 40–60 ppm) are diagnostic .
- IR : Validate amide C=O stretches (~1650–1700 cm) .
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- PPE : Gloves, lab coat, and goggles (mandatory).
- Ventilation : Use fume hoods due to acute toxicity risks (H300-H313; Category 4) .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501-P502) .
- Storage : In airtight containers at 2–8°C, away from oxidizers .
Advanced: How to design assays for evaluating its biological activity (e.g., kinase inhibition)?
Methodological Answer:
In vitro kinase assays : Use recombinant enzymes (e.g., EGFR, AKT) with ATP-competitive binding protocols.
Cellular models : Test cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays.
SAR analysis : Compare with trifluoromethyl-containing analogs () to assess lipophilicity-driven activity .
Data validation : Replicate results under varying pH/temperature to identify false positives .
Advanced: How to address contradictions in reported bioactivity data across studies?
Methodological Answer:
Potential sources of discrepancy:
- Purity : Verify via HPLC (≥98%) and elemental analysis (C, H, N ±0.4%). emphasizes 99% purity for reliable bioassays .
- Solubility : Use DMSO stocks (<0.1% v/v) to avoid solvent interference.
- Structural variants : Check for tautomerism (pyrimidine ring) or polymorphs () using DSC/TGA .
- Assay conditions : Standardize ATP concentrations (kinase assays) and cell passage numbers .
Basic: What analytical techniques are essential for purity assessment?
Methodological Answer:
- HPLC : Reverse-phase C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm.
- Melting point : Sharp range (e.g., 268–287°C in ) indicates homogeneity .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]) and fragmentation patterns .
Advanced: How to optimize pharmacokinetic properties (e.g., metabolic stability)?
Methodological Answer:
- Trifluoromethyl analogs : shows enhanced metabolic stability via electron-withdrawing groups .
- LogP adjustment : Introduce polar groups (e.g., -OH, -NH) to reduce lipophilicity (target LogP ~3–5) .
- In vitro microsomal assays : Use liver microsomes (human/rat) to measure CYP450-mediated degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
